molecular formula C18H16N2O3 B5684393 Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate

Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate

Cat. No.: B5684393
M. Wt: 308.3 g/mol
InChI Key: VUHPUNZSLIWOLV-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrazole ring, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxyphenyl)-1-phenylpyrazole-4-carboxylate
  • Methyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
  • Methyl 3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxylate

Comparison: Methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its hydroxyl, chloro, and nitro analogs, the methoxy derivative may exhibit different pharmacological activities and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-10-8-13(9-11-15)17-16(18(21)23-2)12-20(19-17)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHPUNZSLIWOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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